An In-depth Technical Guide to L-Menthyl D-Lactate: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to L-Menthyl D-Lactate: Chemical Properties, Structure, and Synthesis
Introduction
L-Menthyl D-Lactate is an ester formed from two chiral molecules: L-menthol, a naturally occurring cooling agent, and D-lactic acid, a stereoisomer of lactic acid.[1] This compound has garnered significant interest in the cosmetics, personal care, and food and beverage industries for its ability to impart a long-lasting and mild cooling sensation without the harshness and strong odor associated with menthol.[2][3] Unlike menthol, L-Menthyl D-Lactate is nearly odorless and tasteless, making it a versatile ingredient in a wide array of products, from skin creams and lip balms to confectionery and beverages.[4][5] This guide provides a comprehensive overview of the chemical properties, stereospecific structure, synthesis, and spectroscopic characterization of L-Menthyl D-Lactate, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Structure and Stereochemistry
The defining characteristic of L-Menthyl D-Lactate is its specific stereochemistry, which is crucial to its sensory properties. The molecule is the ester of (1R,2S,5R)-(-)-menthol and (R)-(+)-lactic acid (D-lactic acid). This specific combination of stereoisomers results in the desired cooling effect. The IUPAC name for L-Menthyl D-Lactate is [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-2-hydroxypropanoate.[2][6]
The molecule possesses four chiral centers, leading to a complex three-dimensional structure that dictates its interaction with sensory receptors.
Caption: Chemical Structure of L-Menthyl D-Lactate
Physicochemical Properties
L-Menthyl D-Lactate is a white, crystalline solid at room temperature with a faint, minty odor.[4][7] It is sparingly soluble in water but shows good solubility in alcohols and oils, which facilitates its incorporation into a variety of product formulations.[1]
| Property | Value | Source(s) |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-2-hydroxypropanoate | [2][6] |
| Synonyms | (-)-Menthyl lactate, Menthyl lactate, L- | [6][8] |
| CAS Number | 59259-38-0 | [2][3][9] |
| Molecular Formula | C₁₃H₂₄O₃ | [2][3][9] |
| Molecular Weight | 228.33 g/mol | [3][4][7] |
| Appearance | White to off-white crystalline solid | [4][7] |
| Odor | Faintly minty, reminiscent of tobacco and chamomile | [4] |
| Melting Point | 40 °C | [4][7] |
| Boiling Point | 304.0 ± 15.0 °C at 760 mmHg | [4][7] |
| Density | 1.0 ± 0.1 g/cm³ | [4][7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1] |
| Flash Point | 128 °C | [4] |
| Specific Rotation | -74º (c=10, EtOH) | [4] |
Spectroscopic Analysis
While publicly available spectra for L-Menthyl D-Lactate are scarce, its structure allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of L-Menthyl D-Lactate would be complex due to the numerous overlapping signals from the menthyl group. Key expected signals include:
-
Lactate Methyl Group: A doublet around 1.4 ppm.
-
Lactate Methine Proton: A quartet around 4.2 ppm.
-
Menthyl Protons: A series of multiplets in the region of 0.8-2.2 ppm, corresponding to the methyl, isopropyl, and cyclohexyl protons.
-
Ester-linked Menthyl Proton: A multiplet further downfield compared to the other cyclohexyl protons, likely in the 4.5-4.9 ppm range, due to the deshielding effect of the adjacent ester oxygen.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to each carbon atom in the molecule:
-
Carbonyl Carbon: A signal in the range of 170-175 ppm.
-
Lactate Methine Carbon: A signal around 66-70 ppm.
-
Lactate Methyl Carbon: A signal in the aliphatic region, around 20-25 ppm.
-
Menthyl Carbons: A series of signals in the range of 16-50 ppm for the cyclohexyl, methyl, and isopropyl carbons. The carbon attached to the ester oxygen would be the most downfield of this group, likely around 75-80 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of L-Menthyl D-Lactate would exhibit characteristic peaks for its functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the lactate moiety.
-
C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp peak around 1735 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and alcohol.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, L-Menthyl D-Lactate (molecular weight 228.33) would likely show a molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would be expected to include characteristic losses, such as the loss of the lactate group or fragments from the menthyl ring.
Synthesis of L-Menthyl D-Lactate
L-Menthyl D-Lactate is typically synthesized via the direct esterification of L-menthol with D-lactic acid. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants, often in the presence of a solvent that allows for the azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a representative example based on established methods.[1][4][10]
Caption: Synthesis Workflow for L-Menthyl D-Lactate
Step-by-Step Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: The flask is charged with L-menthol, an excess of 90% D-lactic acid, a suitable solvent such as toluene, and a catalytic amount of concentrated sulfuric acid.[1][10]
-
Esterification: The mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is then washed sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by vacuum distillation to yield pure L-Menthyl D-Lactate.
Applications
The primary application of L-Menthyl D-Lactate is as a physiological cooling agent in a wide range of products:
-
Cosmetics and Personal Care: It is used in after-sun lotions, foot creams, deodorants, shampoos, shower gels, and shaving creams to provide a refreshing sensation.[11]
-
Oral Care: Its mildness makes it suitable for toothpastes, mouthwashes, and chewing gum.[5]
-
Food and Beverages: It is used as a flavoring agent in confectionery, beverages, and other food products.[5]
-
Pharmaceuticals: It can be found in topical analgesic creams and ointments.[2]
Safety and Handling
L-Menthyl D-Lactate is generally considered safe for its intended uses in cosmetics and as a food additive.[12] However, as with any chemical, appropriate safety precautions should be taken during handling. It is recommended to use in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[13] While not classified as a hazardous substance, it may cause mild skin or eye irritation upon direct contact.[13][14] It is stable under normal storage conditions, in a cool, dry place away from incompatible substances like strong oxidizing agents.[4]
Conclusion
L-Menthyl D-Lactate is a scientifically interesting and commercially valuable molecule due to its unique sensory properties. Its stereospecific structure is key to its function as a mild, long-lasting cooling agent. A thorough understanding of its chemical and physical properties, as well as its synthesis and characterization, is essential for its effective application in various industries. This guide has provided a detailed overview of these aspects to support researchers and professionals in their work with this versatile compound.
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